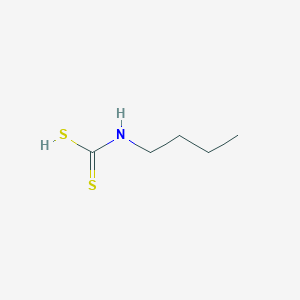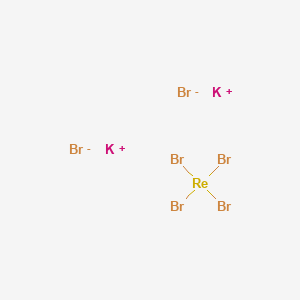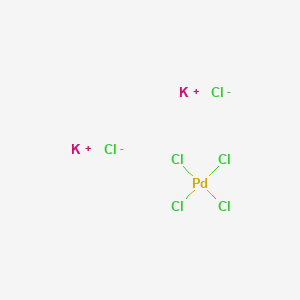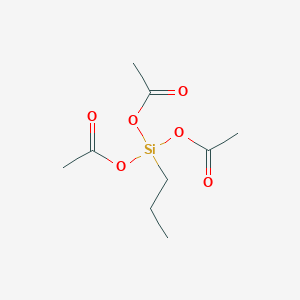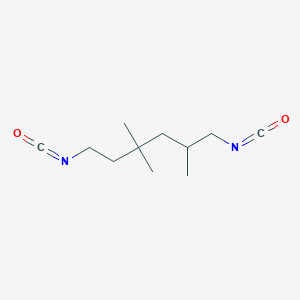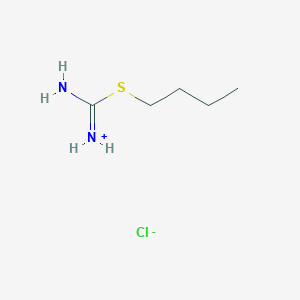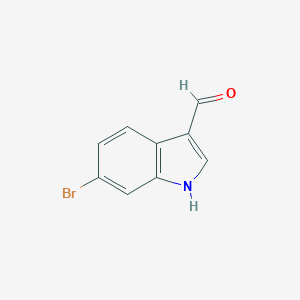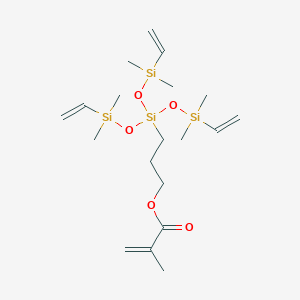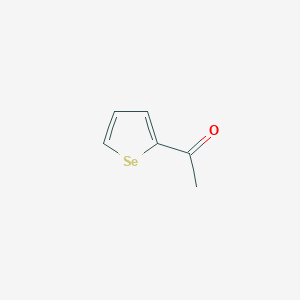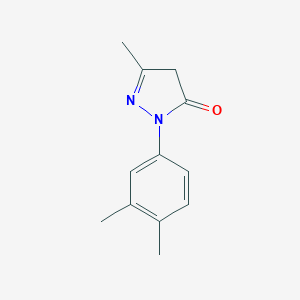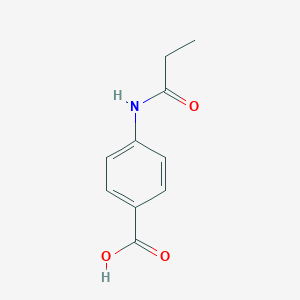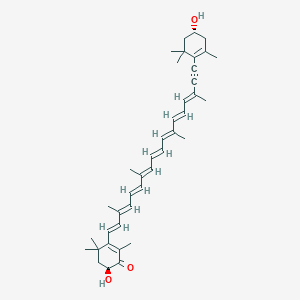![molecular formula C9H17NO B099444 [1]Pyrindin-4-ol, 1-methyloctahydro- CAS No. 18486-00-5](/img/structure/B99444.png)
[1]Pyrindin-4-ol, 1-methyloctahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrindin-4-ol, 1-methyloctahydro-, also known as 1-methyl-4-pyridinol, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a cyclic tertiary alcohol with a seven-membered ring and a methyl group attached to the nitrogen atom. In
Mecanismo De Acción
The mechanism of action of pyrindin-4-ol, 1-methyloctahydro- is not fully understood. However, it is believed to act through several pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune system. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Efectos Bioquímicos Y Fisiológicos
Pyrindin-4-ol, 1-methyloctahydro- has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, it has been shown to reduce oxidative stress and protect against neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of pyrindin-4-ol, 1-methyloctahydro- is its low toxicity and high solubility in water. This makes it an ideal candidate for in vitro and in vivo experiments. However, one of the limitations of this compound is its low stability in acidic and basic conditions. This can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of pyrindin-4-ol, 1-methyloctahydro-. One direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another direction is to investigate its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, pyrindin-4-ol, 1-methyloctahydro- is a promising compound that has potential applications in scientific research. Its pharmacological properties, low toxicity, and high solubility make it an ideal candidate for in vitro and in vivo experiments. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of pyrindin-4-ol, 1-methyloctahydro- can be achieved through several methods. One such method involves the reduction of pyridine-4-carboxylic acid with sodium borohydride in the presence of methanol. Another method involves the reduction of pyridine-4-carboxaldehyde with sodium borohydride in the presence of methanol. Both methods yield pyrindin-4-ol, 1-methyloctahydro- in good yields and high purity.
Aplicaciones Científicas De Investigación
Pyrindin-4-ol, 1-methyloctahydro- has been extensively studied for its potential applications in scientific research. It has been found to possess various pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have antioxidant and neuroprotective effects. These properties make it a promising candidate for the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-10-6-5-9(11)7-3-2-4-8(7)10/h7-9,11H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOFKZCZCYMACF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C2C1CCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1]Pyrindin-4-ol, 1-methyloctahydro- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

